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molecular formula C10H12O3 B108097 Methyl 4-hydroxy-2,5-dimethylbenzoate CAS No. 27023-05-8

Methyl 4-hydroxy-2,5-dimethylbenzoate

Cat. No. B108097
M. Wt: 180.2 g/mol
InChI Key: VZEFUBJGXCSOBD-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

Acetyl chloride (0.107 mL) was added dropwise to a solution of 4-hydroxy-2,5-dimethylbenzoic acid (example 18, step a) (0.249 g) in methanol (15 mL) and the resulting mixture stirred at room temperature for 72 h. Acetyl chloride (0.107 mL) was then added and the reaction heated to 50° C. and stirred at this temperature overnight. The reaction was concentrated and the residue purified by silica gel chromatography eluting with 1:1 isohexane:ethyl acetate to 100% ethyl acetate gradient. The fractions containing product were combined and evaporated in vacuo to give the subtitled compound as a white solid. Yield 0.25 g.
Quantity
0.107 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.107 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[OH:5][C:6]1[C:14]([CH3:15])=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([CH3:16])[CH:7]=1>CO>[OH:5][C:6]1[C:14]([CH3:15])=[CH:13][C:9]([C:10]([O:12][CH3:1])=[O:11])=[C:8]([CH3:16])[CH:7]=1

Inputs

Step One
Name
Quantity
0.107 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C(=O)O)C=C1C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.107 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 50° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 1:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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